molecular formula C9H5ClFN3O2 B1464496 1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1248191-71-0

1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1464496
M. Wt: 241.6 g/mol
InChI Key: SHSVCYFKVGDINH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of CFPTCA involves the reaction of appropriate precursors. One common method is the boronic acid coupling reaction, where a boronic acid derivative reacts with an appropriate halide or diazonium salt. Detailed synthetic pathways and conditions can be found in relevant literature .

Scientific Research Applications

“4-Chloro-3-fluorophenylboronic Acid” is often used as a reactant in various chemical reactions . Here are some of its applications:

  • Rhodium-Catalyzed Asymmetric Addition Reactions : In this application, the compound is used as a reactant in a reaction catalyzed by rhodium. This type of reaction is commonly used in the synthesis of complex organic molecules .

  • Palladium-Catalyzed Oxidative Cross-Coupling Reaction : The compound is also used in palladium-catalyzed oxidative cross-coupling reactions. This type of reaction is a key step in the synthesis of many biologically active compounds .

  • Suzuki-Miyaura Coupling : This is a type of palladium-catalyzed cross coupling reaction that is widely used in organic synthesis. The compound can be used as a reactant in this reaction .

“4-Chloro-3-fluorophenylboronic Acid” is often used as a reactant in various chemical reactions . Here are some of its applications:

  • Rhodium-Catalyzed Asymmetric Addition Reactions : In this application, the compound is used as a reactant in a reaction catalyzed by rhodium. This type of reaction is commonly used in the synthesis of complex organic molecules .

  • Palladium-Catalyzed Oxidative Cross-Coupling Reaction : The compound is also used in palladium-catalyzed oxidative cross-coupling reactions. This type of reaction is a key step in the synthesis of many biologically active compounds .

  • Suzuki-Miyaura Coupling : This is a type of palladium-catalyzed cross coupling reaction that is widely used in organic synthesis. The compound can be used as a reactant in this reaction .

properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN3O2/c10-6-2-1-5(3-7(6)11)14-4-8(9(15)16)12-13-14/h1-4H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSVCYFKVGDINH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=C(N=N2)C(=O)O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

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